Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate
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Overview
Description
Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate is an organic compound with the molecular formula C18H17NO7 It is a derivative of malonic acid and contains a furan ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate typically involves the condensation of diethyl malonate with 5-(4-nitrophenyl)furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the methylene bridge between the malonate and the furan ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate is not fully understood. its biological activity is likely related to the presence of the nitrophenyl and furan moieties, which can interact with various molecular targets. The nitrophenyl group may participate in redox reactions, while the furan ring can engage in π-π interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)malonate
- Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate
- Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate
Uniqueness
Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the furan ring also imparts distinct electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
diethyl 2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c1-3-24-17(20)15(18(21)25-4-2)11-14-9-10-16(26-14)12-5-7-13(8-6-12)19(22)23/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXXQDIRAYBNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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